molecular formula C5H4ClIN2S B1315559 4-Chloro-5-iodo-2-(methylthio)pyrimidine CAS No. 111079-19-7

4-Chloro-5-iodo-2-(methylthio)pyrimidine

Cat. No. B1315559
M. Wt: 286.52 g/mol
InChI Key: RPTQHLHIBGHGBF-UHFFFAOYSA-N
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Description

4-Chloro-5-iodo-2-(methylthio)pyrimidine is a chemical compound with the CAS Number: 111079-19-7. It has a molecular weight of 286.52 . The IUPAC name for this compound is 4-chloro-5-iodo-2-(methylsulfanyl)pyrimidine .

Scientific Research Applications

Application 1: Synthesis of Marine Alkaloid Variolin B1

  • Summary of Application : 4-Chloro-5-iodo-2-(methylthio)pyrimidine is used in the total synthesis of the marine alkaloid variolin B1 . Variolin B1 is a natural product isolated from marine sponges and has shown potent cytotoxic activity against various cancer cell lines.
  • Results or Outcomes : The synthesis of variolin B1 using 4-Chloro-5-iodo-2-(methylthio)pyrimidine could potentially lead to the development of new anticancer drugs .

Application 2: Synthesis of 2,4-Disubstituted Pyrimidines

  • Summary of Application : 4-Chloro-5-iodo-2-(methylthio)pyrimidine is used in the synthesis of 2,4-disubstituted pyrimidines . These compounds represent a novel class of KDR kinase inhibitors.
  • Results or Outcomes : The synthesized 2,4-disubstituted pyrimidines could potentially be used as kinase inhibitors, which are important in the treatment of various diseases, including cancer .

Application 3: Anti-Inflammatory Activities of Pyrimidines

  • Summary of Application : Pyrimidines, including 4-Chloro-5-iodo-2-(methylthio)pyrimidine, display a range of pharmacological effects, including anti-inflammatory activities .
  • Methods of Application : The anti-inflammatory effects of pyrimidines are typically studied using in vitro and in vivo models of inflammation. These studies often involve the measurement of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and others .
  • Results or Outcomes : Numerous pyrimidines, potentially including 4-Chloro-5-iodo-2-(methylthio)pyrimidine, exhibit potent anti-inflammatory effects .

Application 4: Antibacterial Agent

  • Summary of Application : 4-Chloro-5-iodo-2-(methylthio)pyrimidine is an antibacterial agent that is a synthetic analogue of the vitamin pyridoxine . It has been shown to have activity against gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, but not against gram-positive bacteria such as Staphylococcus aureus .
  • Methods of Application : The antibacterial effects of 4-Chloro-5-iodo-2-(methylthio)pyrimidine are typically studied using in vitro models of bacterial growth. These studies often involve the measurement of bacterial growth in the presence of the compound .
  • Results or Outcomes : 4-Chloro-5-iodo-2-(methylthio)pyrimidine has been shown to inhibit the growth of certain gram-negative bacteria, potentially making it useful in the treatment of infections caused by these organisms .

Application 5: Building Block in Medicinal Chemistry Synthesis

  • Summary of Application : 4-Chloro-5-iodo-2-(methylthio)pyrimidine is used as a building block in medicinal chemistry synthesis . It can be used to synthesize a wide variety of compounds with potential therapeutic applications.
  • Results or Outcomes : The use of 4-Chloro-5-iodo-2-(methylthio)pyrimidine as a building block in medicinal chemistry synthesis could potentially lead to the development of new therapeutic drugs .

Application 6: Synthesis of 2-Hydroxy-4-Pyrimidinecarboxylic Acid

  • Summary of Application : 4-Chloro-5-iodo-2-(methylthio)pyrimidine is used in the total synthesis of 2-hydroxy-4-pyrimidinecarboxylic acid . This compound is a pyrimidine derivative with potential applications in medicinal chemistry.
  • Methods of Application : The synthesis of 2-hydroxy-4-pyrimidinecarboxylic acid typically involves complex organic reactions, including halogenation, methylation, and cyclization .
  • Results or Outcomes : The synthesis of 2-hydroxy-4-pyrimidinecarboxylic acid using 4-Chloro-5-iodo-2-(methylthio)pyrimidine could potentially lead to the development of new therapeutic drugs .

Safety And Hazards

4-Chloro-5-iodo-2-(methylthio)pyrimidine may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4-chloro-5-iodo-2-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClIN2S/c1-10-5-8-2-3(7)4(6)9-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTQHLHIBGHGBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClIN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70545574
Record name 4-Chloro-5-iodo-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-iodo-2-(methylthio)pyrimidine

CAS RN

111079-19-7
Record name 4-Chloro-5-iodo-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-5-iodo-2-(methylthio)pyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Q Zhang, Q Shen, L Gao, L Tong, J Li, Y Chen… - European Journal of …, 2018 - Elsevier
Aurora A, Aurora B and Kinase Insert Domain-containing Receptor (KDR) play essential roles in sustained cancer growth. In the present study, eighteen pyrazolo[4,3-b]pyrimido[4,5-e][1,…
Number of citations: 7 www.sciencedirect.com

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